Lorlatinib
Übersicht
Beschreibung
Lorlatinib ist ein Anaplastische-Lymphom-Kinase-Hemmer der dritten Generation, der hauptsächlich zur Behandlung von metastasierendem nicht-kleinzelligem Lungenkrebs mit positivem Anaplastisches-Lymphom-Kinase-Status eingesetzt wird . Es ist ein oral verabreichtes Inhibitoren von Anaplastisches-Lymphom-Kinase und C-ros-Onkogen 1, zwei Enzyme, die eine Rolle bei der Entwicklung von Krebs spielen . This compound wurde von Pfizer entwickelt und wird unter den Markennamen Lorbrena und Lorviqua vermarktet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Aminomethylpyrazolfragments. Die Zwischenverbindungen werden weiteren Reaktionen unterzogen, einschließlich Cyclisierung und Modifikationen der funktionellen Gruppe, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die Großproduktion optimiert. Dazu gehört die Verwendung von Hochdurchsatzreaktoren und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Lorlatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying anaplastic lymphoma kinase inhibitors and their interactions with various molecular targets . In biology, this compound is used to investigate the mechanisms of cancer cell proliferation and resistance . In medicine, it is a critical component of targeted cancer therapies, offering a treatment option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer . Industrially, this compound’s synthesis and production processes provide insights into large-scale manufacturing techniques for complex pharmaceuticals .
Wirkmechanismus
Target of Action
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor . It is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC) . It also inhibits c-ros oncogene 1 (ROS1), another enzyme that plays a role in the development of cancer .
Mode of Action
This compound works by blocking the activity of ALK, thereby reducing the growth and spread of the cancer cells . It is an inhibitor of multiple tyrosine kinases, including ALK and ROS1, as well as TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK . By inhibiting the cell signaling of these genes, this compound ultimately inhibits tumor growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to significantly alter the PI3K/AKT and RAS/MAPK pathways . These pathways are involved in cell proliferation and survival, and their alteration can lead to the inhibition of tumor growth.
Pharmacokinetics
This compound exhibits dose-proportional plasma exposure after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses . It is mainly metabolized by CYP3A4 and UGT1A4 enzymes, with minor involvement from CYP2C8, CYP2C19, CYP3A5, and UGT1A3 . This compound clearance increases following multiple dosing compared with single dosing, indicating autoinduction . The area under the concentration-time curve from time zero to time τ (the dosing interval; AUC τ) of PF-06895751, a major metabolite of this compound, is approximately 80% higher than that of this compound after multiple dosing .
Result of Action
This compound has been found to have significant molecular and cellular effects. It has been shown to cause hyperactivation of EGFR in NSCLC cells, which can be blocked by erlotinib to restore sensitivity to this compound . In neuroblastoma, whole-exome sequencing and proteomic profiling of this compound-resistant cells revealed a truncating NF1 mutation and hyperactivation of EGFR and ErbB4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of central nervous system metastases in patients can affect the effectiveness of this compound . Additionally, pre-existing psychiatric illness and baseline use of certain neurotropic medications may also influence the occurrence of neurocognitive adverse events from this compound .
Biochemische Analyse
Biochemical Properties
Lorlatinib interacts with several enzymes and proteins, including ALK and ROS1 . It has been shown to have a significant impact on the RAS-MAPK pathway . The nature of these interactions involves the inhibition of the tyrosine kinase activity of these proteins, leading to a decrease in downstream signaling .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the signaling of ALK and ROS1, which leads to a decrease in the proliferation of cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with ALK and ROS1 . This binding inhibits the enzyme activity of these proteins, leading to a decrease in downstream signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that resistance to this compound can develop in cancer cells over time, with the emergence of secondary compound ALK mutations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific dosage effects are not mentioned in the available literature, it is known that resistance to this compound can develop over time .
Metabolic Pathways
This compound is involved in the ALK and ROS1 signaling pathways . It interacts with these enzymes, leading to a decrease in downstream signaling .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of its target proteins, ALK and ROS1 .
Subcellular Localization
Given its targets, it is likely localized to the cell membrane, where ALK and ROS1 are located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lorlatinib involves multiple steps, starting with the preparation of the aminomethyl pyrazole fragment. The intermediate compounds undergo further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lorlatinib durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine metabolische Verarbeitung und therapeutische Wirksamkeit unerlässlich.
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei der Synthese und Modifikation von this compound sind Natriumhydrid, Brom und geschütztes Methylamin . Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten und Produktstabilität zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen mit this compound gebildet werden, umfassen seine aktiven Metaboliten, die die therapeutischen Eigenschaften der Muttersubstanz beibehalten . Diese Metaboliten sind entscheidend für die Wirksamkeit des Medikaments bei der Behandlung von Krebs .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Modellverbindung für die Untersuchung von Anaplastische-Lymphom-Kinase-Inhibitoren und ihren Wechselwirkungen mit verschiedenen molekularen Zielstrukturen . In der Biologie wird this compound verwendet, um die Mechanismen der Krebszellenproliferation und -resistenz zu untersuchen . In der Medizin ist es ein wichtiger Bestandteil zielgerichteter Krebstherapien und bietet eine Behandlungsoption für Patienten mit metastasierendem nicht-kleinzelligem Lungenkrebs mit positivem Anaplastisches-Lymphom-Kinase-Status . Industriell liefern die Synthese- und Produktionsprozesse von this compound Einblicke in großtechnische Fertigungstechniken für komplexe Arzneimittel .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von Anaplastische-Lymphom-Kinase und C-ros-Onkogen 1 hemmt . Diese Enzyme sind an den Signalwegen beteiligt, die die Proliferation und das Überleben von Krebszellen fördern . Durch die Blockierung dieser Signalwege verlangsamt oder stoppt this compound effektiv das Wachstum von Krebszellen . Die molekularen Zielstrukturen von this compound umfassen die Kinase-Domänen von Anaplastische-Lymphom-Kinase und C-ros-Onkogen 1, die für ihre enzymatische Aktivität entscheidend sind .
Vergleich Mit ähnlichen Verbindungen
Lorlatinib ist unter den Anaplastische-Lymphom-Kinase-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig . Im Vergleich zu Inhibitoren der ersten Generation wie Crizotinib und Inhibitoren der zweiten Generation wie Alectinib und Brigatinib bietet this compound eine verbesserte Wirksamkeit und ein breiteres Aktivitätsspektrum gegen resistente Krebszelllinien . Ähnliche Verbindungen umfassen Crizotinib, Alectinib und Brigatinib, die jeweils unterschiedliche Eigenschaften und therapeutische Profile aufweisen .
Biologische Aktivität
Lorlatinib is a third-generation tyrosine kinase inhibitor (TKI) specifically designed to target anaplastic lymphoma kinase (ALK) and ROS1 mutations in non-small cell lung cancer (NSCLC). Its unique pharmacological properties allow it to penetrate the blood-brain barrier effectively, making it a significant therapeutic option for patients with brain metastases. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential side effects.
This compound functions by inhibiting the activity of ALK and ROS1 kinases, which are often mutated in various cancers. The compound's design allows it to overcome resistance mechanisms that limit the effectiveness of earlier-generation ALK inhibitors such as crizotinib and alectinib. This compound has been shown to possess a high selectivity for ALK and ROS1, with a potency significantly improved over previous treatments:
- Potency Against Mutations : this compound exhibits 40-825-fold potency improvements against common ALK resistance mutations, such as L1196M, G1269A, and G1202R compared to crizotinib .
- Broad Spectrum : It also demonstrates effectiveness against compound mutations that are typically resistant to other TKIs, enhancing its utility in treatment-resistant cases .
Phase II Trials
The clinical efficacy of this compound has been extensively documented in several trials:
- CROWN Study : In a pivotal Phase III trial comparing this compound with crizotinib in treatment-naive patients with ALK-positive NSCLC, this compound significantly improved progression-free survival (PFS) and intracranial activity. After five years of follow-up, patients receiving this compound had better outcomes without detectable ALK resistance mutations in circulating tumor DNA .
- Phase II Studies : Results from various studies indicate that this compound is effective even in heavily pretreated populations. For instance, a Phase II study demonstrated meaningful activity against lung tumors and brain metastases in patients who had previously undergone multiple lines of therapy .
Real-World Evidence
Recent observational studies have reinforced the findings from clinical trials:
- A study conducted in Japan indicated that this compound remains effective after treatment failure with alectinib, with a median duration of treatment reported at 161 days . This suggests that this compound can provide clinical benefits even after other therapies have failed.
Case Studies
Several case studies illustrate the effectiveness of this compound in diverse patient populations:
- Brain Metastases : In patients with ALK-positive NSCLC who developed brain metastases, this compound showed substantial intracranial efficacy, leading to significant tumor reduction and improved neurological function.
- Pediatric Applications : A first-in-child study evaluated this compound's safety and efficacy in children with relapsed or refractory ALK-driven neuroblastoma. The results indicated promising response rates and manageable side effects, supporting its use in younger populations .
Side Effects Profile
While generally well-tolerated, this compound's side effects are distinct compared to other TKIs:
- Common Adverse Events : Hyperlipidemia (90%), cognitive effects (notably mood changes), peripheral edema, and weight gain are frequently reported .
- Hepatotoxicity : Although rare, severe drug-induced hepatotoxicity has been documented in clinical settings .
Summary Table of Clinical Findings
Study/Trial | Population | Key Findings | Duration of Treatment |
---|---|---|---|
CROWN Study | Treatment-naive ALK-positive NSCLC | Improved PFS vs. crizotinib; no detected resistance mutations | 5 years |
Phase II Study | Heavily pretreated NSCLC | Clinically meaningful activity; manageable side effects | Varies |
Japanese Study | Post-alectinib failure | Median treatment duration 161 days; consistent efficacy | 161 days |
Pediatric Study | Children with ALK-driven neuroblastoma | Promising response rates; manageable AEs | Ongoing |
Eigenschaften
IUPAC Name |
(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWYSCJSQVBQM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027944 | |
Record name | Lorlatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib. | |
Record name | Lorlatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1454846-35-5 | |
Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorlatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorlatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorlatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORLATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.